molecular formula C10H16 B6153930 (prop-2-yn-1-yl)cycloheptane CAS No. 1271376-27-2

(prop-2-yn-1-yl)cycloheptane

Cat. No.: B6153930
CAS No.: 1271376-27-2
M. Wt: 136.2
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Description

(prop-2-yn-1-yl)cycloheptane, with the molecular formula C10H16 and a molecular weight of 136.24 g/mol, is a terminal alkyne characterized by its cycloheptane ring linked to a propynyl group (C#CC-) . Its structure, defined by the SMILES notation C#CCC1CCCCCC1, makes it a valuable building block in organic synthesis and metal-catalyzed cross-coupling reactions . Terminal alkynes of this type are pivotal in materials science and pharmaceutical research for constructing complex molecular architectures via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Furthermore, recent computational studies on analogous compounds, such as prop-2-yn-1-ylcyclohexane, highlight the potential of these alkynes in novel catalytic processes, including Csp–H silylation, which is a key transformation in the development of new synthetic methodologies and functional materials . Researchers can leverage this compound to explore new reaction pathways and create novel derivatives. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it is a flammable liquid and may cause serious eye damage .

Properties

CAS No.

1271376-27-2

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis of Prop 2 Yn 1 Yl Cycloheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information on chemical environments, connectivity, and spatial proximity of nuclei.

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the molecular structure by detailing the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of (prop-2-yn-1-yl)cycloheptane is expected to show distinct signals for the propargyl group and the cycloheptane (B1346806) ring. The acetylenic proton (-C≡C-H) would appear as a triplet in the range of δ 1.9-2.1 ppm due to long-range coupling with the methylene (B1212753) protons of the propargyl group. rsc.org The propargyl methylene protons (-CH₂-C≡CH) attached to the cycloheptane ring are expected to resonate as a doublet around δ 2.2-2.4 ppm. The protons on the cycloheptane ring would produce a series of complex, overlapping multiplet signals in the upfield region, typically between δ 1.2 and 1.8 ppm, reflecting the chemical and magnetic non-equivalence of the methylene groups in the flexible ring system.

The ¹³C NMR spectrum provides complementary information. The carbons of the alkyne group are highly characteristic; the terminal carbon (-C ≡CH) is expected around δ 70-75 ppm, while the internal quaternary carbon (-C≡C H) would resonate further downfield at approximately δ 80-85 ppm. rsc.org The propargyl methylene carbon (-C H₂-C≡CH) would likely appear in the range of δ 25-35 ppm. The carbons of the cycloheptane ring would generate several signals in the aliphatic region (δ 25-45 ppm), with the carbon directly attached to the propargyl group appearing at the lower field end of this range due to the substituent effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C≡C-H 1.9 - 2.1-Triplet (t)
-C H₂-C≡CH2.2 - 2.425 - 35Doublet (d)
Cycloheptane-H1.2 - 1.8-Multiplet (m)
C ≡CH-80 - 85-
-C≡C H-70 - 75-
Cycloheptane-C-25 - 45-

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra, especially for molecules with complex, overlapping proton signals like this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the acetylenic proton and the propargyl methylene protons, confirming their three-bond (³J) coupling. It would also map the connectivity within the cycloheptane ring, showing correlations between adjacent methylene groups, which is crucial for tracing the ring structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). emerypharma.com An HSQC spectrum would definitively link each proton signal to its attached carbon. For example, it would show a correlation between the propargyl methylene proton signal (e.g., ~δ 2.3 ppm) and its corresponding carbon signal (e.g., ~δ 30 ppm), and similarly for all C-H bonds in the cycloheptane ring. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons over two or three bonds (²J and ³J). sdsu.edu HMBC is critical for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations for this compound would include:

A correlation from the acetylenic proton to both the internal and terminal alkyne carbons.

Correlations from the propargyl methylene protons to the alkyne carbons and to the C1 carbon of the cycloheptane ring.

Correlations from the cycloheptane protons at C2/C7 to the C1 carbon, confirming the attachment point of the propargyl substituent.

The seven-membered cycloheptane ring is conformationally flexible, existing in a dynamic equilibrium primarily between twist-chair and chair conformations. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the time-averaged spatial proximity of protons, which helps in elucidating the preferred conformation. columbia.edu

These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. princeton.educolumbia.edu For this compound, NOESY/ROESY correlations would be expected between:

Protons on the propargyl group and nearby protons on the cycloheptane ring, which can help define the orientation of the substituent relative to the ring.

Axial and equatorial protons on the same carbon atom within the ring.

1,3- and 1,4-diaxial protons, which are characteristic distances for specific ring conformations.

For medium-sized molecules like this, where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically within 5 ppm). rsc.org For this compound, the molecular formula is C₁₀H₁₆, which corresponds to a monoisotopic mass of 136.1252 Da. uni.lu HRMS analysis, often using a soft ionization technique like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at a measured m/z of 137.1325. uni.lu The high accuracy of the measurement allows for the confident differentiation of C₁₀H₁₆ from other potential elemental compositions that might have the same nominal mass.

Table 2: Predicted HRMS Data for this compound (C₁₀H₁₆)

AdductPredicted m/z
[M]⁺136.1247
[M+H]⁺137.1325
[M+Na]⁺159.1144
[M+K]⁺175.0884
[M-H]⁻135.1179

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary. surfacesciencewestern.comgatewayanalytical.com

For this compound, the most characteristic signals arise from the alkyne group.

FT-IR Spectroscopy: A sharp, strong absorption band corresponding to the C≡C-H stretching vibration is expected around 3300 cm⁻¹. rsc.org The C≡C triple bond stretch would appear as a weaker absorption in the 2100-2150 cm⁻¹ region. The spectrum would also be dominated by strong C-H stretching vibrations from the cycloheptane and propargyl methylene groups just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1460 cm⁻¹. rsc.org

Raman Spectroscopy: While the polar C≡C-H bond gives a strong signal in IR, the non-polar C≡C triple bond is more polarizable and therefore typically shows a stronger signal in the Raman spectrum (2100-2150 cm⁻¹) than in the IR spectrum. gatewayanalytical.complus.ac.at The symmetric C-H stretching and bending modes of the aliphatic ring are also Raman active. Water is a very weak Raman scatterer, making this technique advantageous if the sample is aqueous, though this is not a concern for the non-polar title compound. plus.ac.at

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity (IR/Raman)
≡C-HStretching~3300~3300Strong / Medium
C≡CStretching2100 - 21502100 - 2150Weak / Strong
-CH₂- (Aliphatic)Asymmetric/Symmetric Stretch2850 - 29602850 - 2960Strong / Strong
-CH₂- (Aliphatic)Bending (Scissoring)~1460~1460Medium / Medium

Electronic Circular Dichroism (ECD) and Optical Rotation for Chiral Derivatives

This compound itself is an achiral molecule and therefore will not exhibit optical rotation or an Electronic Circular Dichroism (ECD) spectrum. However, if a chiral center is introduced into the molecule, for instance, by substitution on the cycloheptane ring to create a chiral derivative, these chiroptical techniques become essential for determining its absolute configuration. mdpi.com

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation [α] is a characteristic physical property of a chiral molecule. While empirical rules exist, the reliable assignment of absolute configuration often requires comparing the experimentally measured sign and magnitude of rotation with values predicted from quantum-chemical calculations for a known enantiomer. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum, with positive and negative peaks known as Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure. The absolute configuration of a chiral derivative of this compound could be unambiguously determined by comparing its experimental ECD spectrum with the spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net This approach is a powerful, non-empirical method for stereochemical assignment. mdpi.comresearchgate.net

Reactivity and Transformational Chemistry of the Prop 2 Yn 1 Yl Cycloheptane Core

Alkyne-Centered Reactivity and Functionalization

The terminal alkyne of (prop-2-yn-1-yl)cycloheptane is the primary site of its chemical reactivity, enabling a variety of addition, cycloaddition, and coupling reactions.

Hydration: The addition of water across the triple bond of this compound can be catalyzed by acids or metal complexes. researchgate.net Acid-catalyzed hydration, often in the presence of a mercury(II) salt, typically follows Markovnikov's rule to yield a methyl ketone after the initial enol intermediate tautomerizes. libretexts.orglibretexts.orgchemistrysteps.com This process involves the protonation of the alkyne to form a vinyl carbocation, which is then attacked by water. chemistrysteps.com

Alternatively, hydroboration-oxidation provides a complementary, anti-Markovnikov route to produce an aldehyde. libretexts.org Using a sterically hindered borane (B79455) like disiamylborane (B86530) prevents double addition to the alkyne. libretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution forms an enol that rearranges to the corresponding aldehyde. libretexts.orglibretexts.org Ruthenium-catalyzed hydration reactions have also been shown to yield aldehydes from terminal alkynes, proceeding through a proposed metal-vinyl intermediate. acs.org

Hydroamination: The addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds. nih.govfrontiersin.org This transformation can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals, as well as by bases. nih.govlibretexts.orgacs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and the steric properties of the amine substrate. libretexts.org For instance, sterically demanding amines tend to favor the anti-Markovnikov product. libretexts.org The reaction typically proceeds via mechanisms involving the activation of either the alkyne or the amine by the catalyst. frontiersin.org

Table 1: Regioselectivity in Hydration and Hydroamination of Terminal Alkynes

ReactionCatalyst/ReagentsPredominant ProductRegioselectivity
HydrationH₂SO₄, H₂O, HgSO₄Methyl KetoneMarkovnikov libretexts.orgchemistrysteps.com
Hydration1. Disiamylborane 2. H₂O₂, NaOHAldehydeanti-Markovnikov libretexts.orglibretexts.org
HydrationRuthenium ComplexAldehydeanti-Markovnikov acs.org
HydroaminationVarious Metal or Base CatalystsImine/EnamineCatalyst/Substrate Dependent frontiersin.orglibretexts.org

Cycloaddition Reactions of the Terminal Alkyne

The terminal alkyne of this compound is an excellent substrate for various cycloaddition reactions, leading to the formation of cyclic structures.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction, a cornerstone of "click chemistry," is known for its reliability, broad functional group tolerance, and high yields. nih.govjetir.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The bulky cycloheptyl group in this compound is not expected to significantly hinder this reaction, allowing for its efficient coupling with a wide variety of organic azides.

The [2+2+2] cycloaddition is a powerful method for synthesizing substituted benzene (B151609) rings by the metal-catalyzed trimerization of three alkyne molecules. wikipedia.org When unsymmetrical alkynes like this compound are used, a mixture of 1,2,4- and 1,3,5-trisubstituted benzene regioisomers can be formed. wikipedia.orgdoi.org The regioselectivity of this reaction can be influenced by the catalyst system and the steric and electronic properties of the alkyne substituents. wikipedia.orgnih.gov For instance, certain rhodium and titanium catalysts have shown high regioselectivity in the cyclotrimerization of terminal alkynes. wikipedia.orgnih.gov This reaction can also be performed in an intramolecular fashion by tethering two of the alkyne units. nih.gov

Table 2: Common Catalysts for [2+2+2] Cyclotrimerization

CatalystTypical Regioselectivity (for terminal alkynes)Reference
CpCo(CO)₂Varies wikipedia.org
Wilkinson's Catalyst (RhCl(PPh₃)₃)Varies wikipedia.org
[Rh(COD)₂]BF₄ with DTBM-SEGPHOS1,2,4-substituted nih.gov
Nickel-based catalystsLigand-dependent (1,2,4- or 1,3,5-) doi.org
Diels-Alder and Other Pericyclic Reactions Involving the Alkyne

While the alkyne itself is a dienophile in the Diels-Alder reaction, its reactivity is generally lower than that of alkenes unless activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgyoutube.com In its classic form, it involves a conjugated diene and a dienophile. wikipedia.org The hexadehydro-Diels-Alder reaction is a variant that uses diynes and alkynes to generate a benzyne (B1209423) intermediate, which can then be trapped to form highly substituted aromatic rings. wikipedia.org

The terminal C-H bond of the alkyne in this compound can be readily functionalized through various cross-coupling reactions.

Sonogashira Coupling: This reaction is a cornerstone of C(sp)-C(sp²) bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile tool in organic synthesis. wikipedia.org This reaction would allow for the direct attachment of aryl or vinyl groups to the propargyl side chain of this compound.

Heck Reaction: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgmasterorganicchemistry.com While the classic Heck reaction does not directly involve a terminal alkyne as a primary coupling partner in the same way as the Sonogashira reaction, variations of the Heck reaction can lead to the formation of enynes. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. wikipedia.org

Table 3: Key Features of Sonogashira and Heck Couplings

ReactionCoupling PartnersCatalyst SystemKey Bond Formed
SonogashiraTerminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) cocatalyst, Amine baseC(sp)-C(sp²) wikipedia.orglibretexts.org
HeckAlkene + Unsaturated HalidePd catalyst, BaseC(sp²)-C(sp²) wikipedia.orgmasterorganicchemistry.com

Alkyne Metathesis and Polymerization Pathways

Alkyne metathesis is a powerful organic reaction that involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes. wikipedia.orgchemistry-reaction.com This transformation can be categorized into several types, including cross-metathesis, ring-closing alkyne metathesis (RCAM), and acyclic diyne metathesis (ADIMET) for polymerization. organicreactions.orgnih.gov

However, standard alkyne metathesis catalysts are generally incompatible with terminal alkynes, such as the propargyl group in this compound. organic-chemistry.org These substrates typically undergo undesired side reactions like cyclotrimerization to form benzene derivatives. organic-chemistry.org For this compound to participate in productive metathesis, the terminal alkyne would first need to be converted into an internal alkyne. For instance, reaction with a methylating agent could yield (but-2-yn-1-yl)cycloheptane, which could then undergo homo-dimerization or cross-metathesis with other internal alkynes.

Should a di-alkyne be formed from a derivative of this compound, RCAM could be employed to form large macrocycles. wikipedia.orguwindsor.ca The driving force for such reactions is often the expulsion of a small, volatile alkyne like 2-butyne. wikipedia.orgorganic-chemistry.org The resulting cycloalkyne can then be stereoselectively reduced to either a Z-alkene using a Lindlar catalyst or an E-alkene via a Birch reduction. wikipedia.org

Polymerization via ADIMET would similarly require the molecule to be converted into a di-alkyne derivative. This process would yield polymers with repeating cycloheptyl units connected by alkyne linkages, potentially creating novel materials.

Table 1: Representative Catalysts for Alkyne Metathesis
Catalyst TypeExample ComplexTypical ConditionsReference
Schrock Molybdenum AlkylidyneMo(NAr)(CH-CMe₂Ph)(OTf)₂·DMEToluene, 80 °C nih.gov
Schrock Tungsten Alkylidyne[Me₃CC≡W(Ot-Bu)₃]Toluene, 25-80 °C nih.gov
Fürstner "Canopy" CatalystsMolybdenum alkylidyne with tris(silanolate) ligandsToluene, 80-110 °C; Tolerant to many functional groups wikipedia.orgnih.gov
Mortreux System (in situ)Mo(CO)₆ / Phenol cocatalystHigh temperatures (e.g., 160 °C) wikipedia.orgorganic-chemistry.org
Rhenium Alkylidyne[Re(NAr)(C-t-Bu)(ORF)]Air and moisture stable; broad functional group tolerance wikipedia.org

Cycloheptane (B1346806) Ring Reactivity and Functionalization

The cycloheptane ring is a saturated hydrocarbon scaffold, making its C-H bonds relatively inert. However, modern synthetic methods provide pathways for its functionalization.

C-H Functionalization and Selective Oxidation/Reduction of the Cycloheptane Ring

C-H Functionalization: The direct conversion of C-H bonds to C-C or C-heteroatom bonds is a primary goal of modern organic synthesis. For a molecule like this compound, which possesses numerous chemically similar secondary C(sp³)-H bonds, achieving site-selectivity is a significant challenge. mdpi.com The general reactivity order for C-H functionalization is tertiary > secondary > primary. mdpi.com Metal-catalyzed carbene insertion is a common strategy, where a metal complex transfers a carbene fragment into a C-H bond. mdpi.com The bulky cycloheptyl group attached to the propargyl moiety may sterically direct such reactions to the less hindered positions on the ring.

Selective Oxidation/Reduction: The catalytic oxidation of cycloalkanes is an industrially significant process, typically yielding cycloalkanols and cycloalkanones. wikipedia.org The oxidation of the cycloheptane ring in this compound would likely proceed via a free-radical autoxidation mechanism, often initiated by catalysts containing cobalt or manganese salts in the presence of an oxidant like molecular oxygen. wikipedia.org This would produce a mixture of (prop-2-yn-1-yl)cycloheptanol and (prop-2-yn-1-yl)cycloheptanone. The saturated cycloheptane ring is inert to standard catalytic hydrogenation conditions that would readily reduce the alkyne; its reduction would require harsh conditions not commonly employed in fine chemical synthesis.

Table 2: Reagents for Selective Oxidation of Cycloalkanes
Reagent/Catalyst SystemOxidantTypical ProductsReference
Cobalt or Manganese naphthenatesO₂ (air)Cycloalkanol, Cycloalkanone wikipedia.org
N-Hydroxyphthalimide (NHPI) / Co(II) or Mn(II)O₂ (air)Cycloalkanone, Adipic Acid (from cyclohexane) google.com
Osmium Tetroxide (catalytic) / NMO-cis-Diol (on an alkene) libretexts.org
Potassium Permanganate (cold, dilute)-cis-Diol (on an alkene) libretexts.org

Rearrangement Reactions Involving the Cycloheptane Scaffold

Rearrangements of cycloalkane scaffolds are typically driven by the formation of a more stable carbocation intermediate. The Demjanov and Tiffeneau-Demjanov rearrangements are classic examples used for the ring expansion or contraction of alicyclic amines. wikipedia.orgdrugfuture.com For this compound to undergo such a transformation, it would first need to be converted to a suitable precursor, such as 1-((prop-2-yn-1-yl)cycloheptyl)methanamine.

In a Demjanov rearrangement, treatment of this primary amine with nitrous acid would generate a diazonium salt. wikipedia.orgslideshare.net The subsequent loss of dinitrogen gas would form a primary carbocation adjacent to the seven-membered ring. This unstable intermediate could then undergo a 1,2-alkyl shift, where a carbon from the cycloheptane ring migrates, leading to a ring-expanded cyclooctyl carbocation. wikipedia.org Trapping of this cation by water would yield a cyclooctanol (B1193912) derivative. The Tiffeneau-Demjanov variant, starting from a 1-aminomethyl-cycloalkanol, yields a ring-expanded ketone. d-nb.infowikipedia.org

Table 3: General Transformation in Demjanov Rearrangement
Starting MaterialReagentKey IntermediatePrimary ProductReference
CycloalkylmethanamineHNO₂ (NaNO₂/H⁺)Ring-expanded carbocationHomologous cycloalkanol (ring-expanded) wikipedia.orgdrugfuture.com
1-Aminomethyl-cycloalkanolHNO₂ (NaNO₂/H⁺)Ring-expanded carbocationHomologous cycloalkanone (ring-expanded) wikipedia.org

Cascade and Multi-component Reactions Facilitated by the this compound Structure

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. 20.210.105baranlab.org Multi-component reactions (MCRs) are similar in efficiency, combining three or more starting materials in one operation to form a product that incorporates portions of all reactants. mdpi.comresearchgate.net

The terminal alkyne in this compound is an excellent functional handle for initiating such processes. For example, it could participate in palladium-catalyzed cascade reactions that begin with carbopalladation of the alkyne, followed by subsequent cross-coupling steps. nih.govresearchgate.net

In the realm of MCRs, the terminal alkyne is a common component. The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, would utilize this compound to generate complex propargylamines. mdpi.com Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed in an MCR format to synthesize 1,2,3-triazoles. researchgate.netrsc.org In these scenarios, the cycloheptane ring would primarily serve as a bulky, lipophilic substituent that could influence the reaction's steric course and the product's physical properties. Another potential transformation is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound, which could potentially be formed from the alkyne of this compound, undergoes acid-catalyzed cyclization to form a furan, pyrrole, or thiophene. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

Table 4: Representative Multi-component Reactions Involving Terminal Alkynes
Reaction NameComponentsCatalystProduct ClassReference
A³ (Aldehyde-Alkyne-Amine) CouplingAldehyde, Terminal Alkyne, AmineCu(I), Au(I), Ag(I)Propargylamines mdpi.commdpi.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide, Terminal AlkyneCu(I)1,4-disubstituted 1,2,3-Triazoles rsc.org
Gold-Catalyzed Butenolide SynthesisTerminal Alkyne, Amine, Glyoxylic acidAu(III)Butenolides mdpi.com
Palladium-Catalyzed N-Heterocycle SynthesisEnone, Terminal Alkyne, AminePd(0)N-Heterocycles

Computational and Theoretical Studies on Prop 2 Yn 1 Yl Cycloheptane

Quantum Chemical Calculations for Molecular Geometry and Conformational Landscape

The conformational flexibility of the cycloheptane (B1346806) ring is a central aspect of the molecular geometry of (prop-2-yn-1-yl)cycloheptane. Unlike the more rigid cyclohexane (B81311) ring, cycloheptane can adopt several conformations that are close in energy, primarily the twist-chair and twist-boat forms, along with their pseudorotation pathways. Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are essential for mapping this complex potential energy surface.

These calculations would aim to identify the global minimum energy conformation and the relative energies of other stable conformers. The propargyl substituent's position—whether it adopts an axial-like or equatorial-like orientation in the lowest energy conformer—is a key question. The steric and electronic interactions between the substituent and the cycloheptane ring would be quantified to understand this preference.

Table 1: Illustrative Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

ParameterPredicted Value
C≡C bond length~1.21 Å
C-C (alkyne-methylene)~1.47 Å
C-C (methylene-cycloheptane)~1.54 Å
Average C-C (cycloheptane)~1.54 Å
C≡C-H bond angle~178°
C-C-C (propargyl chain)~112°

Note: These are typical values expected from DFT calculations and are for illustrative purposes.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure of this compound would reveal the nature of its chemical bonds and the distribution of electron density. The molecule is characterized by two distinct types of carbon hybridization: the sp-hybridized carbons of the terminal alkyne and the sp³-hybridized carbons of the cycloheptane ring. This difference governs the molecule's reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a common computational tool to study the electronic structure. It would likely show a high degree of p-character in the carbon-carbon triple bond, making it an electron-rich region susceptible to electrophilic attack. The C-H bond of the terminal alkyne would be more acidic than the C-H bonds on the cycloheptane ring due to the higher s-character of the sp-hybridized carbon. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the alkyne's π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be the corresponding antibonding π* orbital.

Reaction Mechanism Elucidation for Transformations of the Alkyne and Cycloheptane Moieties

Computational chemistry can be a powerful tool for elucidating the mechanisms of reactions involving this compound. For the alkyne moiety, theoretical studies could model reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, or the hydration of the triple bond to yield a ketone. These studies would involve calculating the structures and energies of reactants, transition states, and products to determine the reaction pathways and activation barriers.

For the cycloheptane moiety, computational studies could investigate the selectivity of reactions like free-radical halogenation. By calculating the energies of the possible radical intermediates, it would be possible to predict which of the non-equivalent C-H bonds on the cycloheptane ring is most likely to react.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule. Theoretical predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) vibrational frequencies, can be compared with experimental data to confirm the structure.

The calculated ¹H NMR spectrum

Synthesis and Reactivity of Advanced Derivatives and Analogues of Prop 2 Yn 1 Yl Cycloheptane

Incorporation of (Prop-2-yn-1-yl)cycloheptane into Complex Molecular Architectures

The unique combination of a cycloheptane (B1346806) ring and a propargyl group in this compound makes it an attractive building block for the synthesis of intricate molecular structures. The cycloheptane moiety can serve as a flexible yet conformationally influential core, while the terminal alkyne provides a versatile handle for a wide array of chemical transformations.

Application in Natural Product Synthesis as a Key Intermediate

While no specific total syntheses employing this compound as a key intermediate have been documented to date, its structural motifs are present in a variety of natural products. The cycloheptane ring is a feature of numerous terpenes and alkaloids, and the propargyl group is a precursor to many functionalities found in biologically active molecules. marquette.edu

For instance, the synthesis of natural products containing a cycloheptane core, such as members of the daucane or guaiane (B1240927) sesquiterpenoid families, could potentially benefit from a strategy involving the introduction of a propargyl side chain. This side chain could then be elaborated into various functional groups through established alkyne chemistry. A hypothetical retrosynthetic analysis might involve the disconnection of a complex side chain back to a propargyl group attached to a cycloheptane core, which could be derived from this compound.

The power of using propargyl groups in natural product synthesis lies in their ability to undergo a diverse range of transformations, including hydration, oxidation, reduction, and carbon-carbon bond-forming reactions. This versatility would allow for the late-stage functionalization of a cycloheptane-containing intermediate, providing access to a library of natural product analogues for structure-activity relationship studies.

Synthesis of Macrocyclic and Polycyclic Compounds

The reactivity of the terminal alkyne in this compound makes it an ideal candidate for the construction of macrocyclic and polycyclic systems.

Macrocyclization:

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. nih.gov this compound can be envisioned as a key component in various macrocyclization strategies.

One potential approach is the use of ring-closing metathesis (RCM) of a diene derived from this compound. For example, the terminal alkyne could be coupled with a second component containing a terminal alkene, followed by the introduction of another alkene functionality on the cycloheptane ring. Subsequent RCM would then yield a macrocyclic structure containing the cycloheptane ring.

Another powerful method for macrocyclization is the use of transition metal-catalyzed cross-coupling reactions. nih.gov For instance, a derivative of this compound bearing a suitable leaving group on the cycloheptane ring could undergo an intramolecular Sonogashira or Heck coupling to form a macrocycle. The flexibility of the cycloheptane ring could be advantageous in facilitating such ring-closing reactions.

A hypothetical reaction scheme for the synthesis of a macrocycle is presented below:

Reactant 1Reactant 2CatalystProduct
This compoundA dihaloalkanePalladium catalystA macrocyclic diyne

Polycyclization:

The alkyne functionality of this compound can also be exploited in the synthesis of polycyclic compounds. Intramolecular cycloaddition reactions are a particularly attractive strategy. For example, a derivative of this compound containing a tethered diene could undergo an intramolecular Diels-Alder reaction, where the alkyne acts as the dienophile, to construct a bicyclic system.

Furthermore, transition metal-catalyzed cycloisomerization reactions of enynes are a powerful tool for the synthesis of polycyclic frameworks. nih.gov An enyne derived from this compound could be cyclized to form a variety of bicyclic or even more complex polycyclic structures, depending on the nature of the catalyst and the substrate.

Exploration of Derivatives with Varied Substituents on the Cycloheptane Ring

The synthetic utility of this compound can be significantly expanded by introducing various substituents onto the cycloheptane ring. This would allow for the fine-tuning of the molecule's physical, chemical, and biological properties.

The α-functionalization of cycloheptanone (B156872), a potential precursor to this compound, is a well-established method for introducing substituents at the C2 position. benthamscience.com This could be followed by the introduction of the propargyl group to yield a range of substituted derivatives.

Alternatively, functionalization of the cycloheptane ring could be achieved after the introduction of the propargyl group. For example, allylic oxidation of this compound could introduce a hydroxyl or carbonyl group at a position adjacent to the propargyl-bearing carbon.

The introduction of substituents such as hydroxyl, amino, or carboxyl groups would not only influence the molecule's reactivity but also provide handles for further functionalization or for conjugation to other molecules of interest.

Derivatives with Modified Alkyne Functionality (e.g., internal alkynes, enynes)

Modification of the terminal alkyne of this compound into other valuable functional groups, such as internal alkynes and enynes, would further broaden its synthetic applications.

Internal Alkynes:

Internal alkynes can be readily synthesized from terminal alkynes via deprotonation followed by reaction with an electrophile, such as an alkyl halide. libretexts.orgyoutube.com This would allow for the introduction of a wide variety of substituents at the terminus of the alkyne chain.

For example, the reaction of the lithium acetylide of this compound with methyl iodide would yield (but-2-yn-1-yl)cycloheptane. This internal alkyne would exhibit different reactivity compared to its terminal counterpart, for instance, in cycloaddition reactions.

Enynes:

Enynes are valuable building blocks in organic synthesis, participating in a variety of powerful cyclization and cycloaddition reactions. organic-chemistry.org An enyne derivative of this compound could be prepared through several methods. For instance, a Sonogashira coupling of the terminal alkyne with a vinyl halide would yield a conjugated enyne.

Alternatively, a hydrostannylation or hydrosilylation of the terminal alkyne followed by cross-coupling could also be employed to generate enynes with specific stereochemistry. These enyne derivatives would be valuable precursors for the synthesis of complex polycyclic systems.

Functionalization of Synthesized this compound Derivatives for Specific Research Objectives

The true potential of this compound and its derivatives lies in their functionalization for specific research purposes. The versatility of the alkyne group allows for its transformation into a wide range of functionalities using well-established chemical reactions.

For example, the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, could be used to conjugate this compound derivatives to biomolecules, polymers, or surfaces. This would enable the development of new materials with tailored properties or the creation of probes for chemical biology studies.

Furthermore, the alkyne can be hydrated to form a ketone, which can then be used in a variety of subsequent transformations. Oxidation of the alkyne can lead to the formation of carboxylic acids or α-dicarbonyl compounds, which are also valuable synthetic intermediates.

A hypothetical functionalization cascade is outlined below:

Starting MaterialReagentProductPotential Application
This compound1. n-BuLi, 2. CO2, 3. H3O+4-(Cycloheptyl)but-2-ynoic acidPrecursor for drug synthesis
This compoundNaN3, CuSO4A triazole-linked conjugateBioprobe
(But-2-yn-1-yl)cycloheptaneH2, Lindlar's catalyst(Z)-But-2-en-1-ylcycloheptaneIntermediate for natural product synthesis

Emerging Research Directions and Future Prospects in Prop 2 Yn 1 Yl Cycloheptane Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The terminal alkyne functionality of (prop-2-yn-1-yl)cycloheptane is a versatile handle for a multitude of chemical transformations. Future research will undoubtedly focus on developing novel catalytic systems to harness this reactivity with high efficiency and selectivity. Key areas of exploration would include metal-catalyzed cross-coupling reactions, cycloadditions, and hydrometallation reactions.

A primary research thrust would likely involve the application of well-established palladium and copper-catalyzed reactions such as the Sonogashira, Heck, and Suzuki couplings. The development of catalysts with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands would be crucial to accommodate the steric bulk of the cycloheptyl group and achieve high turnover numbers and yields.

Furthermore, gold and platinum catalysis, known for activating C-C triple bonds towards nucleophilic attack, could open pathways to complex molecular architectures. For instance, catalytic hydration to form the corresponding methyl ketone or cyclization reactions with tethered nucleophiles could be explored. A significant challenge and research opportunity lies in controlling the regioselectivity of these additions.

Hypothetical Catalytic Transformation Catalyst System Potential Product Class Key Research Challenge
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuI / Amine BaseAryl/Vinyl-substituted AlkynesCatalyst tolerance to substrate steric hindrance
[2+2+2] CycloadditionCo(I) or Rh(I) complexesFused Polycyclic Aromatic SystemsRegio- and chemoselectivity with different substrates
HydrosilylationKarstedt's catalyst (Pt complex)VinylsilanesControl of (E)/(Z) selectivity
Click Reaction (CuAAC)CuSO₄ / Sodium Ascorbate1,2,3-TriazolesDevelopment of biocompatible catalytic systems

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. thieme-connect.demdpi.com The integration of this compound chemistry into flow platforms represents a significant future research direction.

Flow chemistry would be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. thieme-connect.de For example, the synthesis of this compound itself, likely via nucleophilic substitution of a cycloheptylmethane derivative, could be optimized in a flow reactor to control reaction parameters precisely. Subsequent transformations, such as the aforementioned catalytic reactions, could be "telescoped" in a multi-step flow synthesis, where the product of one reaction is directly fed into the next reactor module without intermediate purification. beilstein-journals.org This approach accelerates the synthesis of complex derivatives and facilitates rapid library generation.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time reaction monitoring, could further accelerate research. beilstein-journals.orgbeilstein-journals.org An automated system could systematically vary reaction conditions (e.g., temperature, residence time, catalyst loading, and stoichiometry) to rapidly identify optimal protocols for the transformation of this compound.

Flow Chemistry Application Key Advantage Typical Equipment Data Acquired
High-Throughput Reaction OptimizationRapid screening of conditionsMicroreactor chip with automated pumpsReaction yield vs. temperature, time, concentration
Synthesis of Hazardous IntermediatesMinimized exposure and enhanced safetyPerflourinated tubing reactors, back-pressure regulatorsIn-line monitoring of intermediate formation/consumption
Multi-step Telescoped SynthesisReduced manual handling and purification stepsMultiple connected reactor modules with in-line purificationOverall yield and purity of the final product

Theoretical Advancement in Understanding Structure-Reactivity Relationships

Computational chemistry offers a powerful lens for understanding the interplay between the three-dimensional structure of this compound and its chemical reactivity. The cycloheptane (B1346806) ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and chair forms. Theoretical studies would be essential to map this conformational landscape and to understand how the orientation of the propargyl group influences the accessibility and reactivity of the alkyne.

Density Functional Theory (DFT) calculations could be employed to model the transition states of various reactions, providing insights into reaction barriers and predicting the outcomes of catalytic cycles. rsc.org For instance, understanding how different conformers interact with a catalyst's active site could explain observed selectivities or guide the design of more effective catalysts.

Furthermore, concepts such as distortion/interaction analysis could be applied to quantify the energetic costs of the substrate adopting a reactive geometry and the stabilizing interactions in the transition state. nih.gov Such studies could rationalize the reactivity of this strained-ring alkyne and compare it to less sterically hindered or more rigid analogs.

Theoretical Method Research Question Predicted Data Potential Impact
Conformational Analysis (e.g., using Molecular Mechanics)What are the stable conformers and their relative energies?Boltzmann population of conformersPredicting the dominant reactive species
DFT Transition State ModelingWhat is the activation energy for a given reaction pathway?Reaction energy profiles, transition state geometriesGuiding catalyst design and reaction condition selection
Natural Bond Orbital (NBO) AnalysisHow does the cycloheptyl group electronically influence the alkyne?Atomic charges, orbital interactionsExplaining substituent effects on reactivity

Potential as a Scaffold for Advanced Materials Research

The combination of a bulky, lipophilic cycloheptane moiety and a synthetically versatile alkyne makes this compound an intriguing building block for advanced materials. While specific material applications are beyond this scope, the fundamental role of this compound as a structural scaffold warrants exploration. The alkyne can serve as a linchpin for creating larger, well-defined molecular architectures.

For example, through polymerization reactions such as alkyne metathesis or [2+2] cycloadditions under photochemical conditions, novel polymers could be synthesized. almacgroup.com The bulky cycloheptane groups along the polymer backbone would likely impart unique solubility and morphological characteristics.

Furthermore, its ability to participate in click chemistry allows for its straightforward incorporation onto surfaces or into larger supramolecular assemblies. The cycloheptyl group could act as a sterically demanding spacer element, influencing the packing and intermolecular interactions within the resulting material. Research in this area would focus on synthesizing and characterizing these novel materials, laying the groundwork for future investigations into their properties.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for (prop-2-yn-1-yl)cycloheptane?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, propargyl bromide can react with cycloheptanol derivatives in the presence of a base like K₂CO₃ in DMF. Reaction conditions (e.g., stirring at room temperature for 2 hours, TLC monitoring with n-hexane:ethyl acetate (9:1)) are critical for reproducibility . Purification may require column chromatography or distillation, depending on the product's volatility. Ensure characterization via NMR and IR to confirm the alkyne moiety and cycloheptane ring structure .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to identify proton environments (e.g., cycloheptane protons at δ 1.2–2.1 ppm, propargyl protons at δ 2.5–3.0 ppm). IR spectroscopy confirms the C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄).
  • Chromatography : GC-MS or HPLC with UV detection ensures purity (>95%) and detects side products .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Storage : Keep in a cool, dry place away from oxidizers and acids due to the alkyne's reactivity.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for [2+2] or Diels-Alder reactions. Optimize geometries at the B3LYP/6-31G(d) level .
  • Reactivity Descriptors : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare with experimental results to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in sample preparation (e.g., solvent purity, humidity) using protocols from Guidance for Analytical Subsamples .
  • Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR coupling constants).
  • Meta-Analysis : Systematically review literature, noting variations in experimental conditions (e.g., temperature, solvent) that may explain discrepancies .

Q. How can this compound be functionalized for applications in materials science?

  • Methodological Answer :

  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional groups (e.g., fluorophores, polymers). Monitor reaction progress via FTIR for C≡C bond consumption .
  • Surface Modification : Study adsorption kinetics on metal oxides (e.g., SiO₂) using quartz crystal microbalance (QCM) to assess self-assembly potential .

Q. What environmental impact assessment methods apply to this compound degradation byproducts?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light or ozone in a controlled chamber. Analyze products via LC-MS/MS and compare with toxicity databases (e.g., ECOTOX).
  • Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC₅₀ values) .

Methodological Best Practices

  • Experimental Design : Follow factorial design principles to test multiple variables (e.g., temperature, catalyst loading) systematically .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables . Include raw data in supplementary materials with clear metadata (e.g., instrument settings, calibration curves) .
  • Literature Review : Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND synthesis") to locate authoritative sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.